![molecular formula C11H7ClN2O2 B1494405 4-oxo-3,4-dihydro-2-(chlorométhyl)benzofuro[3,2-d]pyrimidine CAS No. 80550-76-1](/img/structure/B1494405.png)

4-oxo-3,4-dihydro-2-(chlorométhyl)benzofuro[3,2-d]pyrimidine

Vue d'ensemble

Description

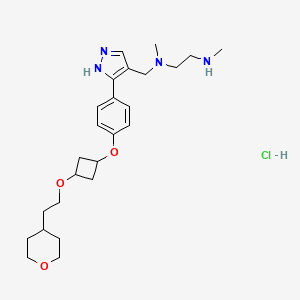

“2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of benzofuro[2,3-d]pyrimidines . These compounds have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds involves the transformation of shikimic acid to methyl 3-dehydroshikimate (3-MDHS), and then to multi-functionalized methyl 2-amino-3-cyanobenzofuran-5-carboxylate . This process is facilitated by a transition metal-free method .Molecular Structure Analysis

While specific structural data for “2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one” is not available, related compounds such as 2-[(2-phenyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetic acid have been characterized .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and screened against Mycobacteria as potential antitubercular agents .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-[(2-phenyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetic acid has a molecular formula of C18H12N2O3S, an average mass of 336.365 Da, and a monoisotopic mass of 336.056854 Da .Applications De Recherche Scientifique

Blocs de construction de la synthèse organique

Ce composé sert de bloc de construction polyvalent en synthèse organique. Sa structure unique permet la création de nouveaux systèmes hétérocycliques, qui sont essentiels au développement de nouveaux médicaments et matériaux. Les chercheurs peuvent utiliser ce composé pour synthétiser un large éventail de dérivés, ce qui pourrait conduire à la découverte de nouvelles molécules bioactives .

Hôtes de type transport d'électrons pour OLED

Dans le domaine de l'électronique, en particulier pour les diodes électroluminescentes organiques (OLED), ce composé peut être utilisé pour développer des hôtes à haute énergie triplet. Ces hôtes sont essentiels pour créer des OLED bleu phosphorescentes efficaces, qui sont un élément clé des technologies d'affichage et d'éclairage. Les propriétés de transport d'électrons de ce composé en font un excellent candidat pour améliorer les performances des dispositifs OLED .

Agents fongicides

La structure de la « 4-oxo-3,4-dihydro-2-(chlorométhyl)benzofuro[3,2-d]pyrimidine » est propice à la conception et à la synthèse d'agents fongicides. En servant de modèle pour la bioisostérie, elle peut conduire à la création de composés ayant une activité fongicide significative, ce qui est vital pour protéger les cultures et garantir la sécurité alimentaire .

Exploration de l'espace chimique

Ce composé peut être inclus dans des banques de composés utilisées pour le criblage virtuel dans la découverte de médicaments. Son inclusion élargit l'espace chimique, augmentant les chances d'identifier de nouveaux hits aux propriétés pharmacologiques uniques. Ceci est particulièrement utile aux premiers stades du développement de médicaments, où la diversité et la nouveauté sont très recherchées .

Développement de bioisostères

En tant que bioisostère, ce composé peut remplacer d'autres groupes fonctionnels dans les molécules de médicaments pour améliorer leurs propriétés pharmacocinétiques et pharmacodynamiques. Cela peut conduire au développement de médicaments avec une meilleure efficacité, une toxicité réduite et une meilleure stabilité .

Recherche en science des matériaux

En science des matériaux, la structure du composé peut être exploitée pour créer de nouveaux matériaux aux propriétés souhaitables telles qu'une durabilité accrue, une conductivité ou une biocompatibilité. Cela a des implications pour une variété d'applications, de l'électronique aux dispositifs biomédicaux .

Outils de chimie computationnelle

Le composé peut être utilisé en chimie computationnelle pour développer des modèles de prédiction pour les réactions chimiques. En comprenant sa réactivité, les scientifiques peuvent prédire les résultats de réactions chimiques complexes, ce qui est précieux pour concevoir des voies de synthèse efficaces et réduire les essais et erreurs expérimentaux .

Agents de thérapie photodynamique

Enfin, les dérivés de ce composé pourraient être explorés en tant qu'agents potentiels pour la thérapie photodynamique (PDT). En exploitant sa capacité à générer des espèces réactives de l'oxygène lors de l'activation par la lumière, il pourrait être utilisé pour développer des traitements qui ciblent et détruisent sélectivement les cellules cancéreuses .

Mécanisme D'action

Mechanism of Action of 2-(chloromethyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one

Target of Action The primary target of the compound 2-(chloromethyl)1Similar compounds have been reported to inhibit the epidermal growth factor receptor (egfr) tyrosine kinase and Poly ADP ribose polymerase-1 (PARP-1) . These proteins play crucial roles in various cellular processes such as DNA damage repair, gene transcription, and cell apoptosis .

Mode of Action The exact mode of action of 2-(chloromethyl)1Similar compounds have been shown to inhibit their targets, leading to disruption of the associated cellular processes .

Biochemical Pathways The biochemical pathways affected by 2-(chloromethyl)1Compounds with similar structures have been reported to affect the dna damage repair pathway by inhibiting parp-1 .

Pharmacokinetics The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-(chloromethyl)1. These properties are crucial in determining the bioavailability of the compound.

Result of Action The molecular and cellular effects of 2-(chloromethyl)1Similar compounds have been reported to inhibit the repair of dna single-strand breakage and aggravate dna double-strand breakage by inhibiting parp-1 activity, and promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway .

Action Environment The influence of environmental factors on the action, efficacy, and stability of 2-(chloromethyl)1

Orientations Futures

The future directions in the study of benzofuro[2,3-d]pyrimidines could involve further exploration of their potential biological activities, such as their antimicrobial, antitubercular, and anticancer properties . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Analyse Biochimique

Biochemical Properties

2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with various enzymes and proteins, influencing their activity. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. Additionally, this compound may interact with other biomolecules such as receptor tyrosine kinases, further modulating cellular signaling pathways .

Cellular Effects

The effects of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cell lines, such as MCF-7 and HCT-116, 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one exhibits cytotoxic effects, leading to reduced cell viability and induction of apoptosis . The compound affects cell signaling pathways, including the inhibition of CDK2/cyclin A2 activity, which is essential for cell cycle progression. Furthermore, it impacts gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to a cascade of downstream effects, including cell cycle arrest and apoptosis. Additionally, 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one may induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing cellular processes such as proliferation and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one have been studied over various time points to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies in in vitro and in vivo models have demonstrated sustained cytotoxic effects, particularly in cancer cell lines, with continued inhibition of cell proliferation and induction of apoptosis

Dosage Effects in Animal Models

The effects of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound becomes harmful . These findings highlight the importance of dosage optimization in the therapeutic application of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one.

Metabolic Pathways

2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain biological activity or be further processed for excretion. The interaction of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one within tissues is also dependent on its interaction with plasma proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is crucial for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with target enzymes and DNA . Post-translational modifications and targeting signals may direct 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

Propriétés

IUPAC Name |

2-(chloromethyl)-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-5-8-13-9-6-3-1-2-4-7(6)16-10(9)11(15)14-8/h1-4H,5H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFOEOBMLILAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=N3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406232 | |

| Record name | 2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80550-76-1 | |

| Record name | 2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1494345.png)

![6-(2-Deoxy-5-O-DMT-b-D-ribofuranosyl)-3,4-dihydro-8H-pyrimido-[4,5-c][1,2]oxazin-7-one](/img/structure/B1494349.png)

![Dibenzo[cde:opq]rubicene](/img/structure/B1494377.png)